2-Isoquinolin-5-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isoquinolin-5-ylpropan-1-ol is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoquinolin-5-ylpropan-1-ol can be achieved through several methods. Another method is the Bischler-Napieralski reaction, where beta-phenylethylamine is cyclized to isoquinoline under acid catalysis . Additionally, the Pictet-Spengler reaction, which uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone, can also be employed .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Isoquinolin-5-ylpropan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxide, while reduction may produce a fully saturated isoquinoline derivative .
Scientific Research Applications
2-Isoquinolin-5-ylpropan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isoquinolin-5-ylpropan-1-ol involves its interaction with various molecular targets and pathways. As an aromatic compound, it can interact with biological targets through π-π stacking interactions and hydrogen bonding . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position.
Papaverine: An opium alkaloid with an isoquinoline structure, used as an antispasmodic drug.
Noscapine: Another isoquinoline derivative, used as an antitussive agent.
Uniqueness
2-Isoquinolin-5-ylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-isoquinolin-5-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPOWLFSAASMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.